[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
Description
The compound [1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate features a naphthalen-1-ylamino group linked via a 1-oxopropan-2-yl backbone to a pyridine-3-carboxylate ester with a methylsulfanyl substituent at position 2. This analysis focuses on structural and functional comparisons with analogs from diverse sources.
Properties
IUPAC Name |
[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13(25-20(24)16-10-6-12-21-19(16)26-2)18(23)22-17-11-5-8-14-7-3-4-9-15(14)17/h3-13H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBACMPFVSFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule with potential biological applications. Its structure suggests that it may interact with various biological pathways, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : [1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : Not specifically listed in the search results.
The biological activity of this compound can be attributed to its structural components, which may allow it to interact with various biological targets. The naphthalene moiety is known for its role in drug design due to its ability to enhance lipophilicity and facilitate membrane penetration. Additionally, the presence of the pyridine ring may contribute to interactions with enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity
A study on related naphthalene derivatives indicated significant antimicrobial activity against Mycobacterium avium subsp. paratuberculosis, suggesting that compounds with similar structures could exhibit comparable effects. For instance, certain naphthalene carboxanilides demonstrated two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin .
Cytotoxicity and Selectivity
The cytotoxic effects of naphthalene derivatives have been evaluated in various cancer cell lines. Research indicates that some derivatives exhibit selective toxicity against cancer cells while sparing normal cells, which is critical for therapeutic applications. For example, compounds showed insignificant toxicity against human monocytic leukemia THP-1 cells while maintaining antimicrobial efficacy .
Case Study 1: Synthesis and Evaluation
In a recent study, a series of naphthalene-based compounds were synthesized and evaluated for their biological properties. The most active compound was shown to inhibit photosynthetic electron transport in isolated spinach chloroplasts with an IC50 value of 59 μmol/L, indicating potential herbicidal properties . This suggests that the compound could also be explored for agricultural applications.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship (SAR) of naphthalene derivatives revealed that modifications to the naphthalene ring significantly influenced biological activity. Substituents at specific positions on the ring enhanced antimicrobial potency, highlighting the importance of structural optimization in drug design .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Functional Implications :
- The amide linkage in benzamide derivatives may confer greater metabolic stability compared to the ester group in the target compound.
- Alkoxy chains in benzamide analogs could enhance membrane permeability, whereas the naphthalene group in the target compound may favor interactions with hydrophobic binding pockets.
Comparison with Pyridazine-based Esters
Relevant Compound: [1-(4-Methoxyanilino)-1-oxopropan-2-yl] 6-oxo-1-propylpyridazine-3-carboxylate ().
| Parameter | Target Compound | Pyridazine Analogue |
|---|---|---|
| Heterocycle | Pyridine (1 N atom) | Pyridazine (2 N atoms) |
| Substituents | 2-Methylsulfanyl, naphthalen-1-ylamino | 6-Oxo, 1-propyl, 4-methoxyanilino |
| Ionization (MS) | Not reported | [M+H]+ not observed (APCI+ mode) |
Functional Implications :
- The absence of [M+H]+ ions in the pyridazine analog’s MS spectrum suggests ionization challenges, possibly due to ester lability or poor proton affinity.
Comparison with Thiazole-containing CDK7 Inhibitors
Relevant Compound: N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives ().
| Parameter | Target Compound | Thiazole Inhibitors |
|---|---|---|
| Heterocycle | Pyridine | Thiazole |
| Bioactivity | Not reported | CDK7 inhibition (anticancer) |
| Substituents | 2-Methylsulfanyl, naphthalene | Acrylamide, thiazol-2-ylamino |
Functional Implications :
- Thiazole’s sulfur and nitrogen atoms may enhance metal-binding capacity, critical for kinase inhibition.
- The target compound’s methylsulfanyl group could offer similar electronic effects but lacks the acrylamide warhead required for covalent CDK7 binding.
Comparison with Naphthalene-containing Spiro Compounds
Relevant Compound : Methyl 1-ethyl-3′-[hydroxy(naphthalen-1-yl)methyl]spiro-indoline-pyrrolidine-3′-carboxylate ().
| Parameter | Target Compound | Spiro Compound |
|---|---|---|
| Naphthalene Position | Directly linked via amino group | Incorporated into a spiro-pyrrolidine system |
| Structural Complexity | Linear ester | Rigid spiro architecture |
| Potential Applications | Unreported | Crystallography studies (Acta Cryst. E, 2014) |
Functional Implications :
- The spiro compound’s rigidity may improve crystallinity, whereas the target compound’s linear structure could offer synthetic versatility.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing [1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate?
Methodological Answer: Synthesis typically involves coupling a naphthalenamine derivative with a pyridine-carboxylate intermediate. A plausible route includes:
- Step 1: React 1-naphthol or 1-naphthylamine with a propargyl bromide derivative in DMF using K₂CO₃ as a base to form the naphthalen-1-ylamino-propan-2-one core (analogous to methods in ).
- Step 2: Esterify the pyridine-3-carboxylic acid moiety with the naphthalene intermediate using DCC/DMAP coupling agents.
- Step 3: Introduce the methylsulfanyl group via nucleophilic substitution with methanethiol under inert conditions.
Key parameters: Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1), purification via column chromatography (dichloromethane:methanol), and characterization via NMR/HRMS .
Q. How is the compound structurally characterized using X-ray crystallography?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystal Growth: Slow evaporation of a methanol solution (7 days at room temperature) to obtain suitable crystals .
- Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL-2018 for structure solution, achieving R-factors < 0.05 (e.g., R₁ = 0.050, wR₂ = 0.138 as in ).
- Validation: Check geometric parameters (e.g., C–C bond lengths: 1.35–1.48 Å; torsion angles between aromatic planes: ~60–70°) .
Q. What experimental models are appropriate for preliminary toxicity screening?
Methodological Answer: Follow toxicological profiling guidelines (e.g., EPA/NTP frameworks):
- In Vitro: Use human hepatocyte cell lines (e.g., HepG2) to assess hepatic effects via MTT assays.
- In Vivo: Administer orally to rodents (e.g., Sprague-Dawley rats) at 50–500 mg/kg doses for 28 days. Monitor systemic effects (body weight, hepatic/renal biomarkers) .
- Exposure Routes: Prioritize oral and dermal routes due to the compound’s potential absorption pathways .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved using SHELX refinement?
Methodological Answer:
- Data-to-Parameter Ratio: Maintain a ratio > 15:1 to avoid overfitting (e.g., 21.7 as in ).
- Hydrogen Bonding: Apply riding models for H-atoms (C–H = 0.93 Å, N–H = 0.86 Å) and refine Uiso values (1.2–1.5×Ueq of parent atoms) .
- Validation Tools: Use CheckCIF to flag outliers (e.g., bond angle deviations > 5°). Example: A torsion angle of 67.40° between naphthalene and pyridine planes confirms non-coplanarity .
Q. How can conflicting spectroscopic and crystallographic data be reconciled?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) with X-ray-derived dihedral angles to confirm conformational stability.
- Dynamic Effects: Use variable-temperature NMR to assess rotational barriers (e.g., methylsulfanyl group rotation).
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to simulate spectra and match experimental data .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Replace the naphthalene ring with anthracene or biphenyl to study π-π stacking effects (see for analogous heterocycle modifications).
- Functional Group Tweaks: Substitute methylsulfanyl with sulfoxide/sulfone groups to evaluate electronic effects on bioactivity.
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the pyridine nitrogen) .
Q. How can reaction intermediates be trapped and characterized during synthesis?
Methodological Answer:
- Quenching: Halt reactions at 50% conversion using liquid N₂, then isolate intermediates via flash chromatography.
- Trapping Agents: Add thiophiles (e.g., thiophenol) to stabilize reactive acyl intermediates.
- In Situ Monitoring: Use FTIR to track carbonyl stretches (1700–1750 cm⁻¹) or MS to detect transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
